![molecular formula C15H19Cl B2791286 1-(Chloromethyl)-3-(4-propylphenyl)bicyclo[1.1.1]pentane CAS No. 2287300-48-3](/img/structure/B2791286.png)
1-(Chloromethyl)-3-(4-propylphenyl)bicyclo[1.1.1]pentane
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Overview
Description
1-(Chloromethyl)-3-(4-propylphenyl)bicyclo[1.1.1]pentane , commonly referred to as BCP , is a bicyclic organic compound. Its unique structure consists of a bicyclo[1.1.1]pentane core, which is a three-membered ring system. BCP has garnered interest due to its potential as a bioisostere in drug design. As a bioisostere, it can replace certain functional groups in drug molecules, affecting their permeability, aqueous solubility, and metabolic stability .
Molecular Structure Analysis
BCP’s molecular structure features a three-membered ring (bicyclo[1.1.1]pentane) fused with a chloromethyl group and a 4-propylphenyl substituent. The compact, strained ring system contributes to its unique properties and potential bioisosteric effects .
Chemical Reactions Analysis
BCP’s reactivity is influenced by its strained ring system. Researchers have investigated its participation in various chemical reactions, including substitution , addition , and ring-opening processes. Understanding these reactions is crucial for designing synthetic routes and functionalizing BCP derivatives .
Physical And Chemical Properties Analysis
Mechanism of Action
While BCP itself is not a drug, its incorporation into drug molecules can impact their biological activity. The specific mechanism of action depends on the context and the drug it replaces. BCP’s structural features may influence binding interactions, metabolic pathways, and overall pharmacokinetics .
properties
IUPAC Name |
1-(chloromethyl)-3-(4-propylphenyl)bicyclo[1.1.1]pentane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19Cl/c1-2-3-12-4-6-13(7-5-12)15-8-14(9-15,10-15)11-16/h4-7H,2-3,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIZYIXGAAUGAOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C23CC(C2)(C3)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19Cl |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Chloromethyl)-3-(4-propylphenyl)bicyclo[1.1.1]pentane |
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